

# Preclinical Profile of DNDI-6174 for Cutaneous Leishmaniasis: A Technical Overview

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## Compound of Interest

Compound Name: DNDI-6174

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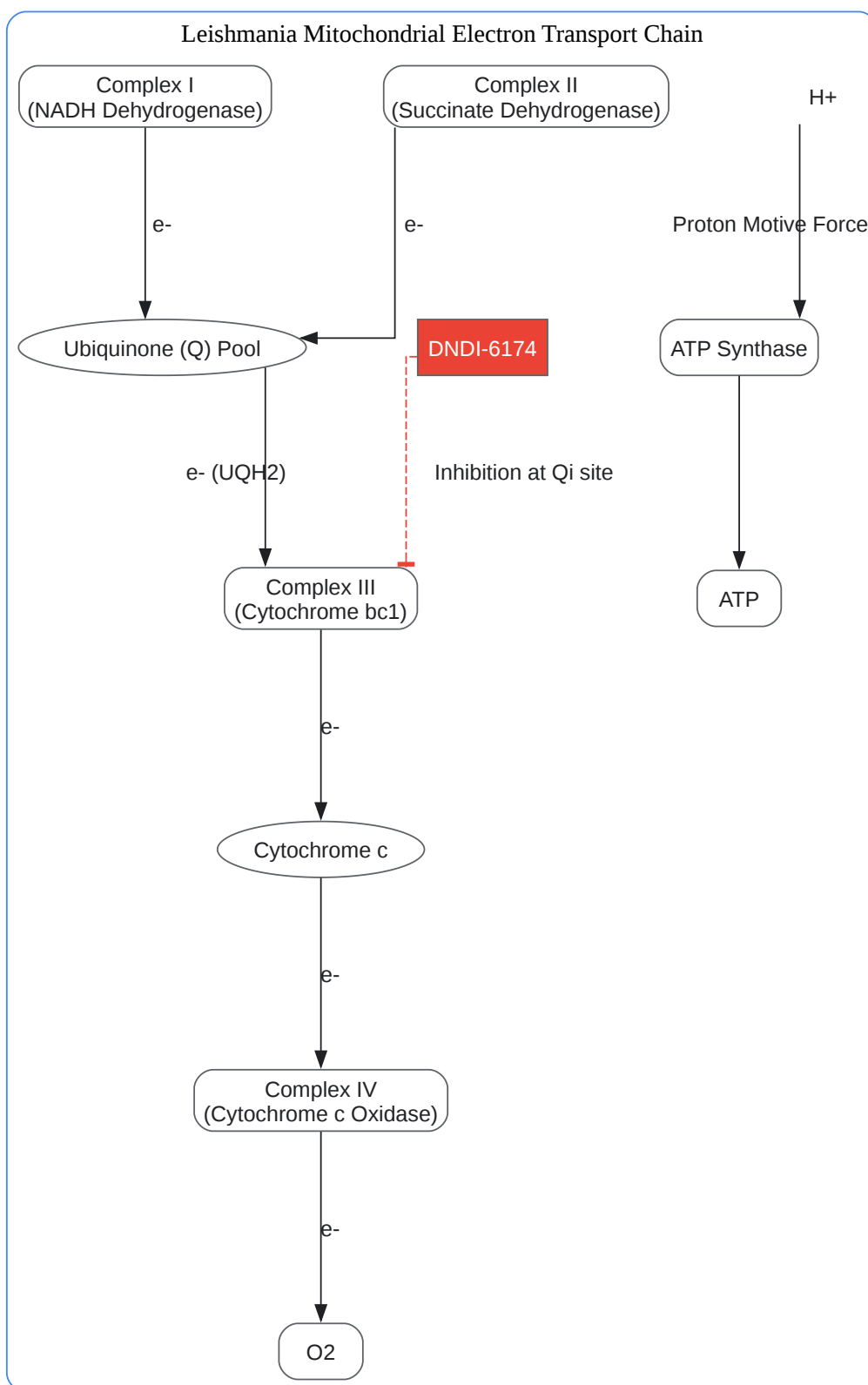
This technical guide provides a comprehensive overview of the preclinical data available for **DNDI-6174**, a promising novel compound under development by the Drugs for Neglected Diseases initiative (DNDi) for the treatment of leishmaniasis. While the primary focus of published preclinical studies has been on visceral leishmaniasis (VL), this document collates all available data relevant to its potential application in treating cutaneous leishmaniasis (CL), targeting an audience of researchers, scientists, and drug development professionals.

## Executive Summary

**DNDI-6174** is a novel, orally bioavailable pyrrolopyrimidine derivative that has demonstrated potent pan-Leishmania activity.[1] It acts via a distinct mechanism of action, inhibiting the parasite's mitochondrial cytochrome bc1 (complex III), a critical component of the electron transport chain.[1][2] Preclinical development for VL is advanced, with **DNDI-6174** having been nominated as a clinical candidate.[3] Notably, an in vivo study confirming its potential for treating cutaneous leishmaniasis was completed in 2022, though detailed efficacy data from this specific study is not yet publicly available.[4] This guide summarizes the existing in vitro data against CL-causing species, relevant in vivo pharmacokinetic data in a CL model, and detailed experimental protocols from published studies.

## Mechanism of Action

**DNDI-6174** targets the Leishmania mitochondrial electron transport chain, a pathway essential for the parasite's energy production. Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III), binding to the Qi site of cytochrome b.<sup>[1]</sup> This inhibition disrupts the electron flow from ubiquinol to cytochrome c, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.



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Caption: Mechanism of action of **DNDI-6174** in the Leishmania electron transport chain.

## Data Presentation

### In Vitro Activity against Leishmania Species

**DNDI-6174** has demonstrated potent activity against a range of *Leishmania* species, including those responsible for cutaneous leishmaniasis. The following table summarizes the 50% and 90% effective concentrations (EC50 and EC90) for the intracellular amastigote stage of the parasite.

Leishmania Species	Indication	EC50 (nM)	EC90 (nM)
<i>L. donovani</i>	VL	40 - 210	Not Reported
<i>L. infantum</i>	VL/CL	Not Reported	Not Reported
<i>L. major</i>	CL	Not Reported	Not Reported
<i>L. tropica</i>	CL	Not Reported	Not Reported
<i>L. aethiopica</i>	CL	Not Reported	Not Reported
<i>L. mexicana</i>	CL	Not Reported	Not Reported
<i>L. panamensis</i>	CL	Not Reported	Not Reported
<i>L. guyanensis</i>	CL	Not Reported	Not Reported
<i>L. braziliensis</i>	CL/MCL	Not Reported	Not Reported

Data extracted from Brailard et al., Science Translational Medicine, 2023. While the publication states activity against several species that cause CL, specific EC50 and EC90 values for these species were not detailed in the provided search results. The range for *L. donovani* is included for reference.[\[1\]](#)[\[2\]](#)

### In Vivo Efficacy in Cutaneous Leishmaniasis Models

As of late 2025, detailed quantitative efficacy data from in vivo studies of **DNDI-6174** in cutaneous leishmaniasis models (e.g., reduction in lesion size and/or parasite burden in the skin) have not been made publicly available in the searched literature. DNDi has reported the

completion of an in vivo study in 2022 that confirmed the potential of **DNDI-6174** for treating CL.[\[4\]](#)

For reference, extensive in vivo efficacy data exists for visceral leishmaniasis models, which underscores the compound's potent anti-leishmanial activity in a relevant biological system.

Animal Model	Leishmania Species	Dosing Regimen	Duration	% Reduction in Parasite Burden (Liver)
BALB/c Mice	L. donovani / L. infantum	12.5 mg/kg, twice daily (bid)	5 days	>98%
BALB/c Mice	L. donovani / L. infantum	25 mg/kg, once daily (qd)	5 days	>98%
BALB/c Mice	L. donovani / L. infantum	6.25 mg/kg, twice daily (bid)	10 days	>98%
Golden Hamsters	L. infantum	12.5 mg/kg, once daily (qd)	5 days	>99% (liver, spleen, bone marrow)

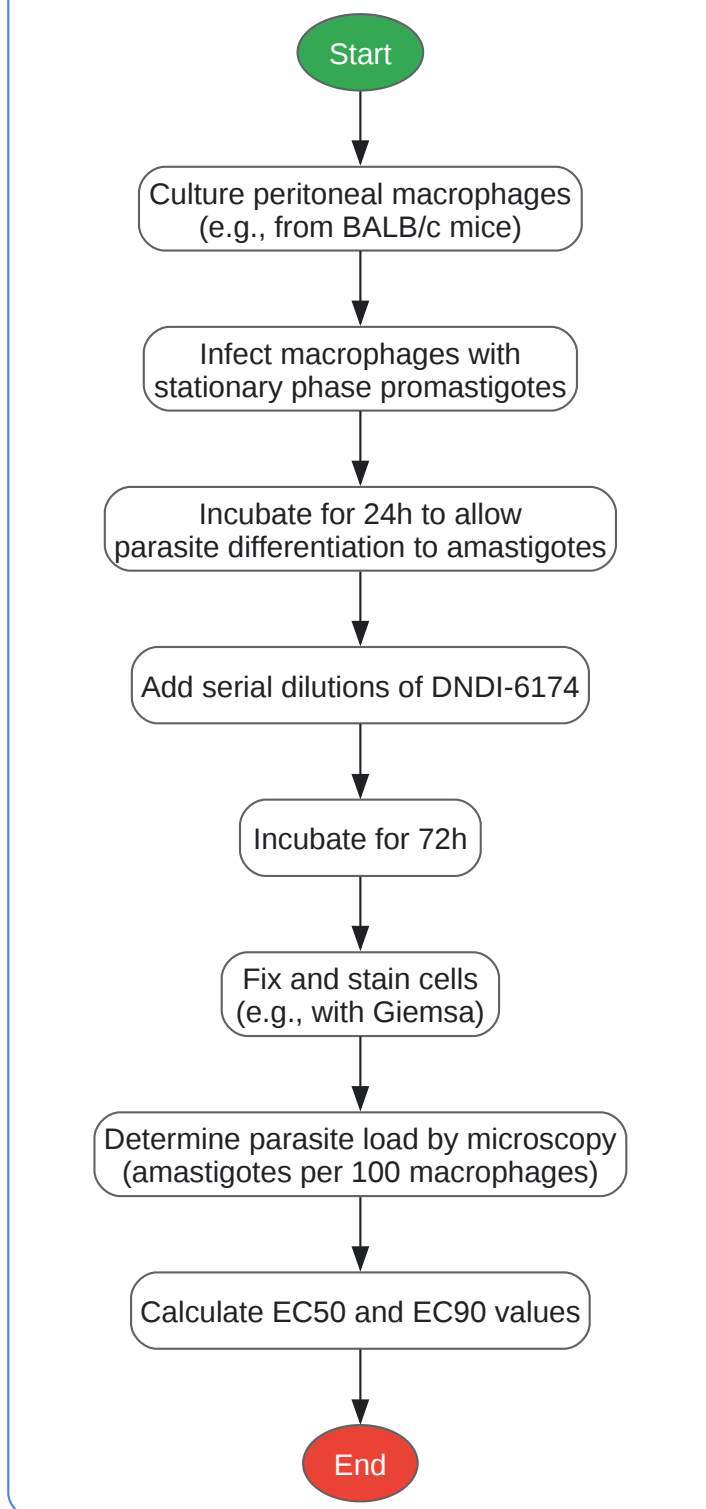
Data from Braillard et al., Science Translational Medicine, 2023 and BioWorld, 2023.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### In Vitro Amastigote Activity Assay

The following is a generalized protocol based on standard methods for determining the in vitro activity of compounds against intracellular Leishmania amastigotes.

## In Vitro Intracellular Amastigote Assay Workflow

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Caption: A typical workflow for assessing the in vitro efficacy against intracellular Leishmania amastigotes.

## Murine Model for Cutaneous Leishmaniasis Pharmacokinetics

A study by Schouten et al. (2025) describes a method for quantifying **DNDI-6174** in a murine CL model to assess target site pharmacokinetics.[5] While efficacy data was not the focus of this publication, the methodology for the animal model is relevant.

Animal Model:

- Species: Mouse (specific strain not detailed in snippets).
- Infection: Subcutaneous inoculation of Leishmania parasites (species not specified in snippets) to induce a cutaneous lesion.

Sample Collection and Processing for Pharmacokinetic Analysis:

- Tissue Collection: At various time points post-dosing with **DNDI-6174**, samples of K2EDTA plasma, skin from the lesion site, spleen, and liver are collected.
- Tissue Homogenization: Tissues are preferably pre-processed with collagenase A for superior homogenization and analyte extraction compared to mechanical disruption.
- Quantification: **DNDI-6174** levels are quantified using a validated ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method. Human K2EDTA plasma can be used as a surrogate matrix for accurate and precise quantification in the various murine biomatrices.[5]

## Conclusion and Future Directions

The available preclinical data strongly support the potential of **DNDI-6174** as a novel oral treatment for leishmaniasis. Its potent in vitro activity against a broad range of Leishmania species, including those causing cutaneous leishmaniasis, combined with its well-defined mechanism of action, provides a solid foundation for its development. The extensive in vivo efficacy demonstrated in visceral leishmaniasis models is highly encouraging.

The critical next step for the scientific community is the public dissemination of the quantitative efficacy data from the completed in vivo studies in cutaneous leishmaniasis models. This data will be instrumental in fully assessing the therapeutic potential of **DNDI-6174** for CL and in designing future clinical trials. As **DNDI-6174** progresses towards first-in-human studies, anticipated to begin in early 2025, the full preclinical data package will be crucial for guiding its clinical development for all forms of leishmaniasis.[3]

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